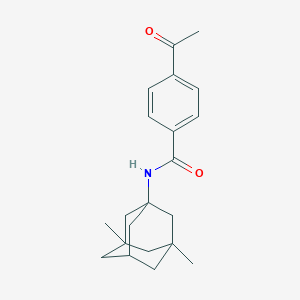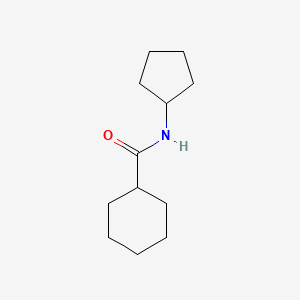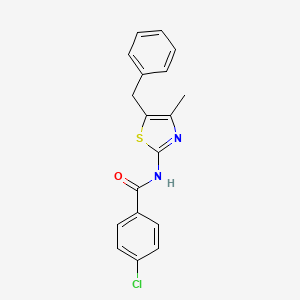
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide (also known as ADBAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of adamantane, a bicyclic hydrocarbon that is widely used in the synthesis of drugs and other organic compounds.
Mecanismo De Acción
The mechanism of action of ADBAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. ADBAC has also been shown to disrupt the structure of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
ADBAC has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ADBAC can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial biofilms. However, high concentrations of ADBAC can also cause cytotoxicity and damage to healthy cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADBAC has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, ADBAC also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on ADBAC, including:
1. Development of novel ADBAC derivatives with improved properties and lower toxicity.
2. Investigation of the mechanism of action of ADBAC at the molecular level.
3. Evaluation of the potential applications of ADBAC in the treatment of various diseases, including viral infections and cancer.
4. Exploration of the use of ADBAC as a surfactant for the removal of pollutants from water.
5. Investigation of the potential environmental impacts of ADBAC and its derivatives.
In conclusion, ADBAC is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and environmental science.
Métodos De Síntesis
The synthesis of ADBAC involves the reaction of 4-acetylbenzoic acid with 3,5-dimethyladamantane-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ADBAC has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, ADBAC has been shown to exhibit antiviral, antibacterial, and anticancer properties. In materials science, ADBAC has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, ADBAC has been used as a surfactant for the removal of pollutants from water.
Propiedades
IUPAC Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14(23)16-4-6-17(7-5-16)18(24)22-21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVHMHMJOXXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)